molecular formula C23H22N2O7S B15035861 ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[({[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15035861
M. Wt: 470.5 g/mol
InChI Key: GMCWFSQAALXPNW-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of indole and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole and benzothiophene precursors. The key steps include:

    Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions, including cyclization and oxidation.

    Preparation of the Benzothiophene Core: The benzothiophene core is prepared via cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The indole and benzothiophene units are coupled using esterification and amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of ETHYL 2-(2-{[2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETYL]OXY}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

ethyl 2-[[2-[2-(2,3-dioxoindol-1-yl)acetyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O7S/c1-2-31-23(30)19-14-8-4-6-10-16(14)33-21(19)24-17(26)12-32-18(27)11-25-15-9-5-3-7-13(15)20(28)22(25)29/h3,5,7,9H,2,4,6,8,10-12H2,1H3,(H,24,26)

InChI Key

GMCWFSQAALXPNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O

Origin of Product

United States

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